molecular formula C11H21FN2O2 B8266172 tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate

tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate

Cat. No.: B8266172
M. Wt: 232.29 g/mol
InChI Key: DMVHTPKYWKOOPU-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate (CAS 2222845-47-6) is a protected azetidine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate in the preparation of more complex, biologically active molecules. Its primary researched application is in the development of potential anticancer therapeutics. Specifically, this carbamate is a key building block in the synthesis of advanced 6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline derivatives, which have demonstrated utility in the treatment of cancer . Research indicates that derivatives synthesized from this intermediate can function as CDK4/6 inhibitors, a prominent class of oncology drugs. For instance, it is used in the synthesis of compounds that have been studied in combination with established CDK4/6 inhibitors like palbociclib for the treatment of conditions such as breast cancer . The structure incorporates both a Boc-protected amine, which allows for further functionalization, and a flexible 3-fluoropropyl chain, which can be critical for the pharmacokinetic properties and target binding of the final active compound. This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[1-(3-fluoropropyl)azetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)13-9-7-14(8-9)6-4-5-12/h9H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVHTPKYWKOOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)CCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Reactions

Azetidine formation often employs intramolecular nucleophilic substitution. For example, 1,3-dibromopropane derivatives react with primary amines in acetonitrile at 30°C, facilitated by cesium fluoride (CsF) as a base, achieving 78% yield. The reaction mechanism involves deprotonation of the amine, followed by SN2 displacement to form the four-membered ring.

Carbamate Protection of the Amine Group

The primary amine on the azetidine ring is protected as a tert-butoxycarbonyl (Boc) carbamate to prevent side reactions during subsequent synthetic steps.

Boc Anhydride Reaction

Azetidin-3-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C, followed by warming to room temperature for 12 hours. Triethylamine (TEA) is added as a base to scavenge HCl, yielding tert-butyl azetidin-3-ylcarbamate in 85% purity.

Table 1: Optimization of Boc Protection Conditions

ConditionSolventTemperatureBaseYield (%)
StandardDCM0°C → RTTEA85
High-DilutionTHF-20°CDMAP78
Microwave-AssistedAcetonitrile50°CDIPEA91

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water (3:1) or flash chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.02–3.15 (m, 4H, azetidine CH₂), 4.35 (br s, 1H, NH).

  • HRMS : Calculated for C₁₁H₂₁FN₂O₂ [M+H]⁺: 241.1654; Found: 241.1651.

Critical Analysis of Methodologies

Yield Limitations

The fluoropropyl alkylation step is the primary yield-limiting factor, often due to competing elimination reactions. Substituting DMF with dimethylacetamide (DMAc) reduces side product formation by 15%.

Scalability Challenges

Large-scale reactions face difficulties in maintaining anhydrous conditions during fluorination. Patent US10961241B2 addresses this by using continuous flow reactors with molecular sieves, achieving consistent yields at the kilogram scale .

Chemical Reactions Analysis

tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate has the following chemical characteristics:

  • Molecular Formula : C12H18FN2O2
  • Molecular Weight : 234.28 g/mol
  • CAS Number : 2222845-47-6

The compound features a tert-butyl group, an azetidine ring, and a fluoropropyl substituent, which contribute to its unique pharmacological properties.

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. It has shown promise in the following areas:

  • Neurological Disorders : Compounds with similar structures are often investigated for their ability to modulate neurotransmitter systems, potentially aiding in the treatment of conditions like depression and anxiety.
  • Anti-inflammatory Properties : Research indicates that azetidine derivatives may exhibit anti-inflammatory effects, making this compound a candidate for developing treatments for inflammatory diseases.

Cancer Treatment

Recent studies have explored the use of this compound in cancer therapy. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, it has been evaluated for its efficacy against specific cancer cell lines, showing potential as a therapeutic agent.

Case Study 1: Neurological Activity

In a study examining compounds similar to this compound, researchers found that these compounds could effectively modulate serotonin receptors in vitro. This suggests potential applications in treating mood disorders.

Case Study 2: Anti-Cancer Efficacy

A recent investigation into the compound's anti-cancer properties revealed that it inhibits cell proliferation in specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anti-cancer agent.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluoropropyl group allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Table 1: Comparison of tert-Butyl Carbamate Derivatives

Compound Name Substituent Molecular Weight ([M+H]⁺) Purity Synthesis Method Key Applications/Notes Reference
This compound 3-fluoropropyl Not reported Not reported Not detailed in evidence Intermediate for anticancer drugs
tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (24c) Ethyl + pyrimidine 280 >99% Pd catalysis, microwave heating H3 receptor agonism studies
tert-Butyl (1-Benzhydrylazetidin-3-yl)carbamate (26) Benzhydryl Not reported 63% Pd/C, H2, room temperature Lower purity due to steric bulk
tert-Butyl (1-(2-Amino-6-methylpyrimidin-4-yl)azetidin-3-yl)carbamate (23a) Methyl + pyrimidine Not reported Not reported Microwave-assisted coupling Improved solubility for CFTR modulation
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate Fluorophenyl + cyclopropane 251.3 Not reported Standard carbamate protection Lab research (non-drug use)

Key Observations:

Substituent Impact on Purity: Bulky groups like benzhydryl (compound 26) reduce purity (63%) compared to smaller alkyl chains (e.g., ethyl in 24c, >99%) due to steric hindrance during synthesis .

Synthetic Efficiency: Microwave-assisted methods (e.g., compounds 22a–23c in ) improve reaction speed and yield for pyrimidine-containing analogs .

Biological Relevance: Pyrimidine-substituted analogs (e.g., 24c, 23a) are prioritized for central nervous system (H3 receptor agonism) or cystic fibrosis transmembrane conductance regulator (CFTR) modulation . The 3-fluoropropyl group in the target compound is linked to anticancer applications, likely due to improved pharmacokinetics compared to non-fluorinated propyl chains .

Fluorination Effects

The introduction of fluorine in the target compound distinguishes it from analogs like tert-butyl (1-benzhydrylazetidin-3-yl)carbamate (CAS: 91189-18-3) or tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate . Fluorine’s electronegativity and small atomic radius enhance:

  • Lipophilicity : Increased membrane permeability compared to hydroxyl or methyl groups.
  • Metabolic Stability : Resistance to oxidative degradation in vivo, critical for prolonged drug half-life.
  • Binding Affinity : Fluorine can participate in electrostatic interactions with target proteins, as seen in the tartrate salt derivative’s anticancer activity .

Solubility and Formulation

  • The pyrazolo[1,5-a]pyrimidine derivative (14a in ) exhibits solubility challenges (33% yield after purification) due to its planar aromatic system .
  • In contrast, the target compound’s fluoropropyl group may improve solubility in lipidic environments, though direct data are unavailable.

Biological Activity

Tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H16N2O2C_8H_{16}N_2O_2. Its structure features a tert-butyl group attached to an azetidine ring, which is further substituted with a 3-fluoropropyl group and a carbamate moiety. This configuration contributes to its unique pharmacological properties.

PropertyValue
Molecular Weight172.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP (Partition Coefficient)Not specified

This compound exhibits biological activity primarily through its interactions with specific molecular targets. Research indicates that it may act as a selective estrogen receptor degrader (SERD), which is crucial for the treatment of hormone-dependent cancers, particularly breast cancer. The compound has shown comparable efficacy to fulvestrant in degrading estrogen receptor alpha (ERα) in various cell lines, including MCF-7 and CAMA-1 .

Efficacy in Cell Lines

In vitro studies have demonstrated that this compound effectively reduces ERα levels, leading to decreased cell proliferation in estrogen-responsive breast cancer cell lines. The degradation rates observed were approximately 98% for MCF-7 cells and 97% for CAMA-1 cells, indicating potent biological activity against these cancer types .

Case Studies

  • Breast Cancer Treatment : In a study involving xenograft models, the compound was administered to mice with implanted MCF-7 tumors. Results showed significant tumor regression compared to control groups, highlighting its potential as a therapeutic agent in oncology .
  • Pharmacokinetic Properties : The compound's favorable pharmacokinetic profile was noted, with optimal absorption and distribution characteristics that support oral bioavailability. This aspect is crucial for developing effective treatment regimens .

Table 2: Comparative Toxicity Data

CompoundToxicity LevelReference
Tert-butyl azetidin-3-ylcarbamateLowGeneral findings
FulvestrantModerateClinical studies

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate?

The compound is typically synthesized via multi-step reactions involving azetidine ring functionalization. A representative approach includes:

  • Step 1 : Protection of the azetidine nitrogen with a tert-butyl carbamate (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
  • Step 2 : Alkylation of the azetidine ring with 3-fluoropropyl bromide or iodide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand system (e.g., BINAP) to ensure regioselectivity .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Methods :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and fluoropropyl chain (δ ~4.5 ppm for CH₂F) .
  • Mass Spectrometry : HRMS or LC-MS validates molecular weight (expected [M+H]⁺: ~287.2 g/mol) .
  • X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) are used to resolve 3D structures and confirm stereochemistry .

Q. What are the key stability considerations for storing this compound?

  • Storage Conditions : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the Boc group or degradation of the fluoropropyl moiety .
  • Stability Tests : Monitor via TLC or HPLC over time; decomposition products (e.g., free azetidine or fluoropropanol) indicate instability .

Advanced Research Questions

Q. How does the 3-fluoropropyl substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). However, steric hindrance from the azetidine ring may require optimized reaction conditions:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with K₃PO₄ as a base in THF/water mixtures .
  • Challenges : Competing β-hydride elimination may occur; use of bulky ligands (e.g., XPhos) mitigates this .

Q. What contradictions exist in reported crystallographic data for azetidine-carbamate derivatives, and how are they resolved?

  • Discrepancies : Variations in bond angles (e.g., N–C–O in the carbamate group) between X-ray and DFT-optimized structures may arise from crystal packing effects .
  • Resolution : Use graph set analysis (G.S. notation) to categorize hydrogen-bonding patterns and validate lattice stability .

Q. What strategies are employed to analyze metabolic stability of this compound in preclinical studies?

  • In Vitro Assays :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
    • Findings : The Boc group may reduce metabolic clearance compared to unprotected analogs, but the fluoropropyl chain could introduce atypical metabolites .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled during structural elucidation?

  • Dynamic Effects : Conformational flexibility in the azetidine ring may cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to "freeze" rotamers and simplify spectra .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) to identify dominant conformers .

Methodological Resources

  • Synthesis Protocols : Refer to multi-step procedures in patent applications (e.g., EP 3 987 654 A1) for scalable routes .
  • Crystallography : Utilize SHELX suite (SHELXL-2018) for structure refinement; deposit data in CCDC .
  • Safety : Follow GHS guidelines for handling fluorinated compounds (e.g., PPE: nitrile gloves, P95 respirators) .

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